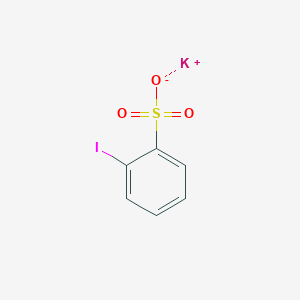

Potassium 2-iodobenzenesulfonate

Description

BenchChem offers high-quality Potassium 2-iodobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2-iodobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-iodobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHHMIUXMRYDRQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)[O-])I.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IKO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Potassium 2-Iodobenzenesulfonate

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of potassium 2-iodobenzenesulfonate, a versatile intermediate in the development of pharmaceuticals, diagnostic agents, and advanced materials.[1] The synthesis is achieved through a well-established two-step, one-pot reaction sequence involving the diazotization of 2-aminobenzenesulfonic acid followed by a Sandmeyer-type iodination. This document offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and comprehensive characterization of the final product. The causality behind critical experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for the preparation of this important building block.

Introduction: The Significance of Potassium 2-Iodobenzenesulfonate

Potassium 2-iodobenzenesulfonate is an aromatic organic compound that serves as a crucial precursor in a variety of synthetic applications. Its structure, featuring both an iodo and a sulfonate group on the benzene ring, imparts unique reactivity. The presence of the iodine atom allows for a range of carbon-carbon bond-forming reactions, such as cross-coupling reactions, making it a valuable tool for constructing complex molecular architectures.[1]

In the pharmaceutical industry, this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), contributing to more efficient drug development processes.[1] Furthermore, its application extends to the development of diagnostic agents, particularly in imaging techniques where the iodine atom can serve as a contrast-enhancing element.[1] In materials science, potassium 2-iodobenzenesulfonate is utilized in the creation of functional materials, including specialized polymers and coatings.[1] It is also a direct precursor to hypervalent iodine reagents, such as 2-iodoxybenzenesulfonic acid (IBS), which are powerful and environmentally benign oxidizing agents.[2][3][4][5]

This guide will focus on a robust and accessible synthetic route to potassium 2-iodobenzenesulfonate, starting from readily available 2-aminobenzenesulfonic acid.

Reaction Scheme and Reagents

The synthesis of potassium 2-iodobenzenesulfonate from 2-aminobenzenesulfonic acid is a two-step process performed in a single pot. The first step is the diazotization of the primary aromatic amine, followed by the substitution of the diazonium group with iodine.

Overall Reaction:

Table 1: Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Key Properties |

| 2-Aminobenzenesulfonic acid | C₆H₇NO₃S | 173.19 | - | White solid |

| Sodium Nitrite | NaNO₂ | 69.00 | - | White or yellowish solid |

| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | Corrosive liquid |

| Potassium Iodide | KI | 166.00 | - | White crystalline solid |

| Deionized Water | H₂O | 18.02 | - | - |

| Ice | H₂O | 18.02 | - | - |

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of potassium 2-iodobenzenesulfonate relies on the formation of a diazonium salt, a highly versatile intermediate in aromatic chemistry. The overall process can be broken down into two key mechanistic stages:

3.1. Step 1: Diazotization of 2-Aminobenzenesulfonic Acid

The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, typically hydrochloric acid. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), which is a potent electrophile. The lone pair of electrons on the nitrogen atom of the primary amine of 2-aminobenzenesulfonic acid attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable arenediazonium salt.

This stage of the reaction is critically dependent on low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt, which is unstable at higher temperatures.

3.2. Step 2: Iodination via Diazonium Group Substitution

In the second step, the diazonium salt is treated with a solution of potassium iodide. The iodide ion (I⁻) acts as a nucleophile, displacing the diazonium group (N₂), which is an excellent leaving group due to the high stability of dinitrogen gas. This substitution results in the formation of 2-iodobenzenesulfonic acid. The reaction is then neutralized to afford the potassium salt.

Caption: Reaction mechanism for the synthesis of potassium 2-iodobenzenesulfonate.

Detailed Experimental Protocol

This protocol is designed for the synthesis of potassium 2-iodobenzenesulfonate on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

4.1. Materials and Equipment

-

2-Aminobenzenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Concentrated hydrochloric acid (HCl, 37%)

-

Deionized water

-

Ice

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Filter paper

-

Beakers

-

Graduated cylinders

4.2. Step-by-Step Procedure

-

Preparation of the Amine Suspension: In the 250 mL three-necked flask equipped with a magnetic stir bar and thermometer, combine 17.3 g (0.1 mol) of 2-aminobenzenesulfonic acid and 100 mL of deionized water. To this suspension, slowly add 25 mL of concentrated hydrochloric acid. Cool the mixture to 0-5 °C using an ice bath with continuous stirring.

-

Diazotization: While maintaining the temperature between 0 and 5 °C, slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water from the dropping funnel over a period of 30-45 minutes. The rate of addition should be controlled to prevent the temperature from rising above 5 °C. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

Iodination: In a separate beaker, dissolve 20 g (0.12 mol) of potassium iodide in 50 mL of deionized water. Slowly add this potassium iodide solution to the cold diazonium salt suspension over 20-30 minutes. A dark-colored mixture will form, and nitrogen gas will evolve.

-

Reaction Completion and Work-up: After the addition of the potassium iodide solution, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to 50-60 °C for one hour to ensure complete decomposition of the diazonium salt and formation of the product.[6]

-

Isolation of the Crude Product: Cool the reaction mixture to room temperature and then further cool in an ice bath for at least one hour to precipitate the product. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

-

Purification by Recrystallization: The crude potassium 2-iodobenzenesulfonate can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot deionized water to dissolve it completely. If the solution has a dark color, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 60-70 °C.

Experimental Workflow Visualization

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) - a powerful hypervalent iodine(V) oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. WO2020064753A1 - Method for preparation of potassium 5-iodo-2-carboxybenzene sulfonate - Google Patents [patents.google.com]

physical and chemical properties of potassium 2-iodobenzenesulfonate

A Comprehensive Technical Guide to Potassium 2-Iodobenzenesulfonate

This guide provides an in-depth analysis of potassium 2-iodobenzenesulfonate, a key reagent and building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, synthesis, reactivity, and applications, grounding all claims in verifiable, authoritative sources.

Introduction and Strategic Importance

Potassium 2-iodobenzenesulfonate (K-2-IBS) is an organoiodine compound that holds significant value in the fields of pharmaceutical synthesis, organic chemistry, and materials science. Its structure, featuring a reactive iodine atom ortho to a highly polar sulfonate group on a benzene ring, imparts unique chemical characteristics. The presence of the iodine atom makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in many pharmaceutical agents. The water-soluble nature of the potassium sulfonate group can be advantageous in specific reaction conditions and for the synthesis of water-soluble derivatives or catalysts.

Aromatic sulfonic acids and their salts are recognized as an important class of organic compounds with wide-ranging applications.[1] Derivatives of benzenesulfonic acid salts, for instance, have been investigated as scavenger receptor inhibitors.[1] This guide aims to provide a comprehensive technical overview to empower researchers to effectively utilize potassium 2-iodobenzenesulfonate in their work.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and structural properties is paramount for its effective application in research and development. Potassium 2-iodobenzenesulfonate typically exists as a white to beige powder and is often found as a monohydrate.[1]

Core Properties

The fundamental properties of potassium 2-iodobenzenesulfonate are summarized in the table below. It is important to note that slight variations in these values may be reported by different suppliers, and the compound can exist in both anhydrous and monohydrate forms, which affects its molecular weight.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄IKO₃S | [2] |

| Molecular Weight | 322.16 g/mol (Anhydrous) | [2][3] |

| 340.17 g/mol (Monohydrate) | [1] | |

| CAS Number | 649698-93-1 | [2][4] |

| Appearance | White to beige powder | [5][6] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][7] |

| Purity | ≥98% | [2] |

Crystal Structure Insights

Detailed crystallographic studies have been performed on the monohydrate form of potassium 2-iodobenzenesulfonate (K+·C₆H₄IO₃S⁻·H₂O).[1] The analysis reveals a monoclinic crystal system.[1] In the crystal structure, the potassium cation is coordinated to oxygen atoms from the sulfonate group and the water molecule, forming a two-dimensional sheet-like structure.[1] The iodobenzene rings protrude above and below this plane.[1] The water molecule of crystallization is hydrogen-bonded to the sulfonate oxygen atoms within this arrangement.[1] Such structural details are crucial for understanding the compound's solid-state behavior, solubility, and intermolecular interactions.

Synthesis and Experimental Protocols

The synthesis of potassium 2-iodobenzenesulfonate is a critical process for its availability in research. A common and logical synthetic pathway involves the diazotization of an aminobenzenesulfonate precursor followed by a Sandmeyer-type reaction with a source of iodide.

Conceptual Synthesis Workflow

A generalized and effective method for preparing aryl iodides from aryl amines involves the formation of a diazonium salt, which is then displaced by an iodide ion, typically from potassium iodide (KI).[8] This process is highly adaptable for producing iodinated aromatic compounds.

Caption: Generalized workflow for the synthesis of potassium 2-iodobenzenesulfonate.

Example Laboratory Protocol

A published method for a similar compound, potassium 5-iodo-2-carboxybenzenesulfonate, provides a robust template for this synthesis.[8]

Objective: To synthesize potassium 2-iodobenzenesulfonate from a suitable amino precursor.

Materials:

-

Potassium aminobenzenesulfonate precursor

-

Hydrochloric acid (HCl, 32% aq.)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Deionized water

Procedure:

-

Diazotization:

-

In a reaction vessel under an inert atmosphere, dissolve the potassium aminobenzenesulfonate precursor in water.

-

Add hydrochloric acid (approx. 3 equivalents) while stirring.

-

Cool the resulting suspension to 0°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (approx. 1 equivalent) over 1 hour, maintaining the temperature at 0°C.

-

Stir the mixture for an additional 30 minutes at 0°C to ensure complete formation of the diazonium salt. The causality here is critical: low temperatures are essential to prevent the unstable diazonium salt from decomposing prematurely.

-

-

Iodination:

-

Slowly add an aqueous solution of potassium iodide (approx. 1 equivalent) to the diazonium salt suspension over 40 minutes. Vigorous nitrogen evolution will be observed as the diazonium group is displaced.

-

After the addition is complete, heat the mixture to 50°C for 2 hours to drive the reaction to completion.

-

-

Isolation:

-

Cool the reaction mixture to approximately 4°C to precipitate the product.

-

Isolate the solid product by filtration.

-

Wash the collected solid with cold water to remove residual salts and impurities.

-

Dry the product under vacuum to yield potassium 2-iodobenzenesulfonate.

-

This self-validating protocol relies on the observable precipitation of the final product upon cooling, providing a clear endpoint for the reaction and isolation steps.

Reactivity and Applications in Drug Development

The utility of potassium 2-iodobenzenesulfonate in research, particularly for drug development, stems from the reactivity of the carbon-iodine bond. Aryl iodides are highly prized substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds.

Role as a Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules.[5] Its ability to participate in coupling reactions allows for the precise introduction of the benzenesulfonate moiety or further functionalization at the 2-position. This is crucial for building the scaffolds of potential pharmaceutical agents and agrochemicals.[5][6]

Catalyst Development and Applications

Beyond its role as a building block, the broader class of iodo-benzenesulfonic acids has been explored for catalytic applications. For example, 2-iodoxybenzenesulfonic acid (IBS), derived from the corresponding 2-iodobenzenesulfonic acid, has been shown to be an extremely active catalyst for the selective oxidation of alcohols to aldehydes and ketones.[9] This highlights the potential for derivatives of potassium 2-iodobenzenesulfonate to act as precursors to powerful catalytic systems.

Caption: Key reactivity pathways for potassium 2-iodobenzenesulfonate (K-2-IBS).

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling potassium 2-iodobenzenesulfonate. The compound is classified as an irritant and is harmful if swallowed.

-

Hazard Classifications: Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[10]

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves and eye protection.[10]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage is at 2-8°C in a dry environment.[2][7][10]

Conclusion

Potassium 2-iodobenzenesulfonate is a versatile and valuable compound for chemical synthesis. Its well-defined physicochemical properties, combined with the high reactivity of its carbon-iodine bond, make it an indispensable building block for creating complex organic molecules. For professionals in drug development and organic synthesis, a comprehensive understanding of its structure, synthesis, and reactivity is key to leveraging its full potential in the laboratory.

References

-

Shafiq, M., et al. (2008). Potassium 2-iodobenzenesulfonate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(8), m994. Available from: [Link]

-

Chemsrc. Potassium 2-Iodo-5-methylbenzenesulfonate | CAS 1093215-92-9. Available from: [Link]

-

PubChem. Potassium 4-iodobenzenesulfonate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Method for preparation of potassium 5-iodo-2-carboxybenzene sulfonate. (WO2020064753A1).

- Uyanik, M., Akakura, M., & Ishihara, K. (2009). 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols.... Journal of the American Chemical Society, 131(1), 251-262.

-

Macsen Labs. Potassium Iodide Uses in Pharmaceuticals: From Antiseptics to Expectorants. Available from: [Link]

Sources

- 1. Potassium 2-iodobenzenesulfonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Potassium 4-iodobenzenesulfonate | C6H4IKO3S | CID 23713562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 649698-93-1|Potassium 2-iodobenzenesulfonate|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-碘-5-甲基苯磺酸钾 | Sigma-Aldrich [sigmaaldrich.com]

- 8. WO2020064753A1 - Method for preparation of potassium 5-iodo-2-carboxybenzene sulfonate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Potassium 2-iodo-5-methylbenzenesulfonate 1093215-92-9 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of Potassium 2-Iodobenzenesulfonate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and chemical synthesis, a thorough understanding of the physicochemical properties of reagents and intermediates is paramount. Potassium 2-iodobenzenesulfonate, a key building block in organic synthesis, presents a unique solubility profile that is critical for its effective use in various reaction media. This in-depth guide provides a detailed exploration of the factors governing its solubility, predictive analysis based on analogous structures, and a rigorous experimental protocol for its precise determination.

Theoretical Framework: Deconstructing the Solubility of an Aromatic Sulfonate Salt

The solubility of potassium 2-iodobenzenesulfonate is governed by the interplay of its ionic and organic characteristics. As a salt, it readily dissociates in polar solvents, while the aromatic ring introduces a nonpolar element influencing its behavior in less polar media. The fundamental principle of "like dissolves like" serves as a primary guide to predicting its solubility.[1][2]

Key Factors Influencing Solubility:

-

Polarity: The highly polar sulfonate group (-SO₃⁻K⁺) is the primary driver of solubility in polar solvents like water. This ionic end of the molecule can form strong ion-dipole interactions with water molecules.

-

Intermolecular Forces: In protic solvents, such as water and alcohols, hydrogen bonding between the solvent and the sulfonate's oxygen atoms significantly contributes to dissolution. In aprotic polar solvents, dipole-dipole interactions are dominant.

-

Lattice Energy: The strength of the ionic bonds in the crystal lattice of potassium 2-iodobenzenesulfonate must be overcome by the solvation energy for dissolution to occur.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to break down the crystal lattice.[1][3]

-

The "Iodo" and "Benzene" Influence: The iodine atom, being large and polarizable, and the benzene ring contribute to the molecule's van der Waals forces, which can enhance solubility in solvents with similar characteristics.

Predictive Solubility Profile of Potassium 2-Iodobenzenesulfonate

-

Potassium Benzenesulfonate (C₆H₅SO₃K): This parent compound is known to be highly soluble in water due to its ionic nature.[4]

-

Potassium p-Toluenesulfonate (CH₃C₆H₄SO₃K): Also a water-soluble compound, it is frequently used in organic synthesis.[5][6]

Based on these analogs, it is highly probable that potassium 2-iodobenzenesulfonate is readily soluble in water . The presence of the sulfonate group is the dominating factor. Its solubility in various organic solvents is expected to follow the general trends of polarity.

Table 1: Predicted Qualitative Solubility of Potassium 2-Iodobenzenesulfonate

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding with the sulfonate group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | Strong dipole-dipole interactions can solvate the ions. |

| Intermediate Polarity | Acetone, Acetonitrile | Low to Moderate | Limited ability to solvate the dissociated ions effectively. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low/Insoluble | The nonpolar nature of these solvents cannot overcome the lattice energy of the ionic salt. |

Rigorous Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise quantitative solubility data, the equilibrium solubility method, specifically the "shake-flask" technique, is the gold standard.[7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[8][9]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of potassium 2-iodobenzenesulfonate.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

Potassium 2-iodobenzenesulfonate (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of potassium 2-iodobenzenesulfonate into a series of glass vials. An excess is critical to ensure a saturated solution is formed.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to validate the incubation period.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of potassium 2-iodobenzenesulfonate of known concentrations in the same solvent.

-

Develop and validate an HPLC method suitable for the analysis of potassium 2-iodobenzenesulfonate. This will typically involve a reverse-phase column and a UV detector set to an appropriate wavelength.

-

Generate a calibration curve by injecting the standard solutions.

-

Inject the filtered sample solutions into the HPLC system.

-

Determine the concentration of potassium 2-iodobenzenesulfonate in the samples by comparing their peak areas to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

-

Conclusion

While direct, quantitative solubility data for potassium 2-iodobenzenesulfonate is not widely published, a strong predictive understanding can be formulated based on its molecular structure and comparison with analogous compounds. It is anticipated to be highly soluble in polar protic solvents like water and sparingly soluble in nonpolar organic solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable methodology. This foundational knowledge is indispensable for researchers and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies involving this important chemical intermediate.

References

-

LibreTexts. (2022, July 22). 17.2: Factors That Affect Solubility. Chemistry LibreTexts. [Link]

-

Mazzotti, M., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 8(8), 2896-2905. [Link]

-

American Chemical Society. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

Vedantu. (2024, July 2). Explain any four factors which affect the solubility class 12 chemistry CBSE. [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. Chemistry LibreTexts. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Mount Holyoke College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

LookChem. (n.d.). Cas 16106-44-8,potassium toluene-4-sulphonate. [Link]

-

Tiiips. (n.d.). Potassium toluenesulfonate - Description. [Link]

Sources

- 1. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 4. evitachem.com [evitachem.com]

- 5. lookchem.com [lookchem.com]

- 6. Potassium toluenesulfonate - Description [tiiips.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic and Spectrometric Guide to Potassium 2-Iodobenzenesulfonate

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic and spectrometric data for potassium 2-iodobenzenesulfonate (C₆H₄IKO₃S). In the absence of a complete, publicly available experimental dataset, this document synthesizes information from closely related analogs, established chemical principles, and expert knowledge to present a predictive yet robust characterization. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural and analytical properties of this compound. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing detailed experimental protocols and data interpretation.

Introduction

Potassium 2-iodobenzenesulfonate is an organoiodine compound with a sulfonate functional group, making it a water-soluble aromatic salt. Its structure suggests potential applications as a reagent or intermediate in organic synthesis, particularly in reactions where the iodo- or sulfonate groups can be further functionalized. Accurate and comprehensive characterization of such compounds is paramount for quality control, reaction monitoring, and understanding their chemical behavior. This guide provides an in-depth exploration of the analytical techniques used to elucidate the structure of potassium 2-iodobenzenesulfonate.

The molecular structure, confirmed by X-ray crystallography for its monohydrate form, consists of a potassium cation and a 2-iodobenzenesulfonate anion.[1][2] This ionic nature and the presence of specific functional groups dictate the choice of analytical methods and sample preparation protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For potassium 2-iodobenzenesulfonate, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the benzene ring.

Theoretical Basis & Experimental Causality

Due to the ionic nature of potassium 2-iodobenzenesulfonate, a polar deuterated solvent is required for analysis. Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent choices.[3] D₂O is often preferred for its simplicity, although the exchange of labile protons (if any) with deuterium can occur. Given that our target molecule has no exchangeable protons, D₂O is a suitable and cost-effective option. The choice of solvent is critical as it can influence chemical shifts, but for a simple salt like this, the primary consideration is solubility.[4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 10-20 mg of potassium 2-iodobenzenesulfonate. The higher end of this range is beneficial for obtaining a good signal-to-noise ratio in the ¹³C NMR spectrum in a reasonable time.[5][6]

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O (99.9% D).[3]

-

Ensure complete dissolution by gentle vortexing. The solution should be clear and free of particulates.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[5][7]

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The residual HDO signal in D₂O will appear around 4.79 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.[8]

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

A significantly larger number of scans will be required due to the low natural abundance of ¹³C.

-

Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups, although for this molecule, all protonated carbons are CH.

-

-

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted based on data from the closely related sodium 2-iodobenzenesulfonate.[9] The aromatic region will display a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.06 | Doublet (d) | ~7.6 | H-6 |

| ~7.95 | Doublet (d) | ~7.6 | H-3 |

| ~7.45 | Triplet (t) | ~7.6 | H-5 |

| ~7.16 | Triplet (t) | ~7.6 | H-4 |

Interpretation:

-

The downfield shifts are due to the electron-withdrawing effects of the sulfonate and iodo groups.

-

H-6 is expected to be the most downfield due to the proximity of the strongly electron-withdrawing sulfonate group.

-

The ortho, meta, and para couplings will result in a complex but predictable pattern.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six unique carbon atoms in the benzene ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~144.8 | C-1 (C-SO₃⁻) |

| ~142.1 | C-3 or C-6 |

| ~132.4 | C-4 or C-5 |

| ~128.4 | C-4 or C-5 |

| ~128.3 | C-3 or C-6 |

| ~90.9 | C-2 (C-I) |

Interpretation:

-

The carbons directly attached to the electronegative sulfonate group (C-1) and the iodine atom (C-2) will have the most significantly shifted signals.

-

The carbon bearing the iodine (C-2) is expected to be the most upfield due to the "heavy atom effect" of iodine.

-

The carbon attached to the sulfonate group (C-1) will be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For solid samples like potassium 2-iodobenzenesulfonate, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal to no sample preparation.[10][11][12]

Theoretical Basis & Experimental Causality

The principle of IR spectroscopy involves the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[13] Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. For potassium 2-iodobenzenesulfonate, we expect to see characteristic absorptions for the sulfonate group (S=O and S-O bonds), the aromatic ring (C=C and C-H bonds), and the carbon-iodine bond (C-I). ATR-FTIR is chosen for its simplicity and the high quality of spectra it produces for solid samples without the need for preparing KBr pellets.[9][14]

Experimental Protocol: ATR-FTIR

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid potassium 2-iodobenzenesulfonate powder onto the crystal.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Collection:

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor).[13]

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching[15] |

| ~1600, ~1470 | Medium | Aromatic C=C ring stretching |

| ~1200 | Strong | Asymmetric S=O stretching of sulfonate[15] |

| ~1065 | Strong | Symmetric S=O stretching of sulfonate[16] |

| ~750 | Strong | C-H out-of-plane bending (indicative of 1,2-disubstitution) |

| 600-500 | Medium-Weak | C-I stretching |

Interpretation:

-

The strong bands around 1200 cm⁻¹ and 1065 cm⁻¹ are highly characteristic of the sulfonate group and serve as a key diagnostic feature.[16][17]

-

The presence of bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirms the aromatic nature of the compound.

-

The C-I stretch is expected at lower wavenumbers and may be less distinct.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] For an ionic compound like potassium 2-iodobenzenesulfonate, electrospray ionization (ESI) is the most suitable ionization technique, as it is a soft ionization method that can transfer pre-existing ions from solution into the gas phase.

Theoretical Basis & Experimental Causality

The analysis of organoiodine compounds by mass spectrometry can be challenging due to the relatively weak carbon-iodine bond, which can lead to fragmentation even with soft ionization techniques.[18] ESI is chosen because it minimizes in-source fragmentation. We would expect to observe the 2-iodobenzenesulfonate anion in negative ion mode. High-resolution mass spectrometry would be beneficial for confirming the elemental composition of the observed ions.[19][20]

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of potassium 2-iodobenzenesulfonate in a solvent suitable for ESI, such as a mixture of methanol and water. A concentration in the low µg/mL range is typical.

-

Ensure the sample is fully dissolved.

-

-

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap for high resolution).

-

Data Collection:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in negative ion mode to detect the 2-iodobenzenesulfonate anion.

-

Scan a mass range that includes the expected m/z of the anion (e.g., m/z 50-500).

-

-

Predicted Mass Spectrum Data

-

Molecular Ion: In negative ion mode, the primary ion observed would be the 2-iodobenzenesulfonate anion.

-

[C₆H₄IO₃S]⁻: Calculated m/z = 282.90

-

-

Isotopic Pattern: The presence of iodine (¹²⁷I, 100% abundance) and sulfur (³²S, 95.02%; ³⁴S, 4.21%) will give rise to a characteristic isotopic pattern.

-

Fragmentation: While ESI is a soft technique, some fragmentation may occur. Potential fragments could include the loss of SO₃ (m/z = 202.94) or cleavage of the C-I bond.

Summary and Conclusion

This guide provides a comprehensive overview of the expected NMR, IR, and mass spectrometry data for potassium 2-iodobenzenesulfonate. While based on predictive analysis and data from close analogs, the information presented herein offers a solid foundation for the analytical characterization of this compound. The provided protocols are based on established best practices and are designed to yield high-quality, reproducible data. The successful acquisition and interpretation of these spectra are crucial for any research or development activities involving potassium 2-iodobenzenesulfonate.

Visualizations

Caption: Molecular structure of potassium 2-iodobenzenesulfonate.

Caption: Analytical workflow for the characterization of potassium 2-iodobenzenesulfonate.

References

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Journal of Chemical Education. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

-

Aviv Analytical. Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI. [Link]

- Zhdankin, V. V., et al. (2018). Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant. Beilstein Journal of Organic Chemistry, 14, 1835–1841.

-

PubMed. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. [Link]

-

ResearchGate. Sample preparation. [Link]

-

Bruker. NMR Sample Preparation. [Link]

-

University of York. Preparing an NMR sample. [Link]

-

Chemistry LibreTexts. Sulfonates infrared spectra. [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

-

University College London. Sample Preparation. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

- Siddiqui, H. L., et al. (2008). Potassium 2-iodobenzenesulfonate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), m994.

-

PubMed. Potassium 2-iodo-benzene-sulfonate monohydrate. [Link]

-

ACS Publications. Infrared Spectra of Sulfones and Related Compounds. [Link]

-

Atmospheric Chemistry and Physics. Chemical characterization of organic compounds involved in iodine-initiated new particle formation from coastal macroalgal emiss. [Link]

-

ResearchGate. 1H and 13C NMR spectra of compound 2a. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Atmospheric Measurement Techniques. The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. [Link]

-

National Center for Biotechnology Information. Potassium 2-iodobenzenesulfonate monohydrate. [Link]

-

Atlas: School AI Assistant. 1H NMR Spectrum Prediction and Analysis. [Link]

-

CONICET. Spectral Assignments and Reference Data. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

SlideShare. 13C-Nuclear Magnetic Resonance (13C -NMR) Spectroscopy. [Link]

-

PubMed. Potassium 2-iodo-benzene-sulfonate monohydrate. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of Ottawa. (K) Potassium NMR. [Link]

-

Agilent Technologies. FTIR Spectroscopy Reference Guide. [Link]

-

Thieme. 1H NMR Spectroscopy. [Link]

-

PubChem. Potassium 4-iodobenzenesulfonate. [Link]

-

University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

IMSERC. NMR Periodic Table: Potassium NMR. [Link]

-

MDPI. Complete Assignment of the 1 H and 13 C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L. [Link]

Sources

- 1. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organomation.com [organomation.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. sites.bu.edu [sites.bu.edu]

- 8. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. mt.com [mt.com]

- 12. agilent.com [agilent.com]

- 13. agilent.com [agilent.com]

- 14. utm.mx [utm.mx]

- 15. files.mtstatic.com [files.mtstatic.com]

- 16. researchgate.net [researchgate.net]

- 17. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 18. Advanced GC-MS Blog Journal: Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI [blog.avivanalytical.com]

- 19. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Structural and Supramolecular Architecture of Potassium 2-Iodobenzenesulfonate: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Structural Chemists, Crystallographers, and Drug Development Professionals

Executive Summary

Potassium 2-iodobenzenesulfonate (CAS: 649698-93-1) is a critical precursor in the synthesis of hypervalent iodine reagents and a catalyst in oxidative rearrangements[][2]. Understanding its molecular geometry and solid-state packing is essential for optimizing its reactivity and solubility profiles. This whitepaper deconstructs the crystallographic architecture of potassium 2-iodobenzenesulfonate monohydrate, detailing the causal mechanisms behind its supramolecular assembly, quantitative geometric parameters, and validated protocols for its isolation and structural characterization.

Crystallographic Architecture and Molecular Geometry

The solid-state behavior of potassium 2-iodobenzenesulfonate monohydrate is governed by a delicate balance of electrostatic forces, hydrogen bonding, and dispersive interactions. The compound crystallizes with a highly ordered supramolecular architecture that segregates hydrophilic and hydrophobic domains[3][4].

The Hydrophilic 2D Coordination Network

At the core of the crystal structure is a two-dimensional sheet-like network located in the bc crystallographic plane[3][4].

-

Causality of Formation: The high charge density of the potassium cation (

) drives multidentate coordination with the oxygen atoms of both the sulfonate group and the water molecule of crystallization[3]. -

Geometric Parameters: The

cation maintains coordination distances ranging strictly between 2.693 (3) Å and 2.933 (3) Å from the surrounding oxygen atoms (including symmetry-related atoms)[3][4]. -

Hydrogen Bonding: The structural integrity of this 2D sheet is further reinforced by the water molecule, which acts as a hydrogen-bond donor to the sulfonate oxygen atoms. This includes one standard interaction with atom O1 and a uniquely elongated interaction with atom O3[3][4].

Hydrophobic Segregation and Halogen-π Interactions

Because the hydrophilic components tightly associate in the bc plane, the bulky, hydrophobic iodobenzene rings are forced to protrude above and below this 2D sheet[3][4].

-

Perpendicular Alignment: To minimize steric repulsion between the bulky iodine atoms and the aromatic rings, symmetry-related iodobenzene rings orient perpendicularly to one another[3][4].

-

Halogen-π Stabilization: The geometry is thermodynamically stabilized by a specific interaction where the iodine atom sits approximately 4.1 Å from the centroid of the neighboring benzene ring[3][4]. This I···π interaction is a crucial directing force in the crystal packing.

3D Interdigitation

When these 2D sheets stack to form the macroscopic 3D crystal, they align parallel to one another along the a-axis[3][4]. The protruding iodobenzene rings from adjacent sheets interdigitate (interlock like fingers)[3][4]. This interdigitation maximizes van der Waals contacts and eliminates void space, resulting in a dense, stable crystal lattice.

Caption: Mechanistic pathway of supramolecular assembly for potassium 2-iodobenzenesulfonate.

Quantitative Crystallographic Data

To facilitate comparative studies with other benzenesulfonates (e.g., potassium 4-chlorobenzenesulfonate), the core geometric and crystallographic parameters are summarized below[3][4].

| Parameter | Value / Description | Mechanistic Significance |

| Molecular Formula | Presence of water is strictly required for 2D sheet H-bonding. | |

| 2.693 (3) – 2.933 (3) Å | Defines the tightness of the inorganic hydrophilic layer. | |

| Iodine - Centroid Distance | ~4.1 Å | Confirms the presence of stabilizing halogen-π interactions. |

| Ring Orientation | Perpendicular | Minimizes steric clash between adjacent bulky iodine substituents. |

| Sheet Propagation Plane | bc plane | Dictates the 2D growth habit of the crystal. |

| Stacking Axis | a-axis | Axis along which hydrophobic interdigitation occurs. |

Validated Experimental Protocol: Synthesis and Crystallization

As an application scientist, I emphasize that structural reproducibility relies on a self-validating experimental workflow. The following protocol details the synthesis of the monohydrate salt and the growth of single crystals suitable for X-ray diffraction, adapted from established methodologies[4].

Step-by-Step Methodology

Step 1: Acid-Base Neutralization

-

Action: Suspend 2-iodobenzenesulfonic acid in distilled water. Slowly add an equimolar amount of 0.1 M Potassium Hydroxide (KOH) under continuous stirring.

-

Causality: The slow addition prevents localized basicity spikes, ensuring complete conversion to the potassium salt without initiating unwanted side reactions (such as nucleophilic aromatic substitution, though rare for iodine at room temperature).

-

Validation: Monitor pH. The reaction is complete when the solution stabilizes at a neutral pH (7.0 - 7.2).

Step 2: Solution Saturation

-

Action: Gently heat the aqueous solution to 50°C to ensure complete dissolution, then filter through a 0.22 µm PTFE syringe filter.

-

Causality: Filtration removes particulate matter that could act as heterogeneous nucleation sites, which often lead to polycrystalline aggregates rather than single crystals.

Step 3: Controlled Slow Evaporation

-

Action: Transfer the filtrate to a crystallization dish. Cover with parafilm and puncture 2-3 small holes. Leave undisturbed at a constant ambient temperature (296 K)[4].

-

Causality: Slow evaporation over several days maintains a low degree of supersaturation. This thermodynamic control favors the incorporation of the water molecule of crystallization and the highly ordered interdigitated packing[3][4]. Rapid precipitation would yield amorphous or anhydrous kinetic products.

Step 4: Crystal Harvesting and SC-XRD Analysis

-

Action: Isolate the resulting colorless crystals. Mount a suitable single crystal on a diffractometer.

-

Validation: Locate the water hydrogen atoms using a difference Fourier map to confirm the monohydrate state and validate the hydrogen-bonding network to the sulfonate O-atoms[4].

Caption: Self-validating workflow for the crystallization and structural analysis of the title compound.

Advanced Applications in Synthetic Chemistry

Beyond its crystallographic interest, the rigid geometry and specific electronic properties of potassium 2-iodobenzenesulfonate make it a highly valuable reagent in organic synthesis.

It is prominently utilized as a precursor for the generation of hypervalent iodine compounds. Specifically, it is employed in the study and execution of IBS-catalyzed oxidative rearrangements of tertiary allylic alcohols[]. The proximity of the sulfonate group to the iodine atom (ortho-relationship) allows for unique intramolecular stabilization when the iodine is oxidized to a hypervalent state (e.g., I(III) or I(V)). This stabilization lowers the activation energy for subsequent oxidative transfer reactions, making it a highly efficient catalytic core in complex drug development pathways.

References

- Arshad, M. N., Khan, I. U., Ahmad, S., Shafiq, M., & Stoeckli-Evans, H. (2008). Potassium 2-iodobenzenesulfonate monohydrate. Acta Crystallographica Section E Structure Reports Online, 64(8), m994.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPHfSMWX2nO2ls5j4x8ZU24gf97jztwtykM3of9fxVhC1zRqNOmYfRmUY1-o7PzEGp6nUGjSTrVU0oaDZc4PZMCEiiXjrDNlKgdslhT5vYJue3u06kInvwkSjPLWCAhPVWmzCjFygVDalhtQ==]

- Arshad, M. N., et al. (2008). Potassium 2-iodobenzenesulfonate monohydrate - IUCr Journals. IUCrData / Acta Crystallographica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0ywIEQE3bszoAuWTtc1CmSueEedLeTmv26lVrNSqVckqKNZo7rBn1UXxKUXvhuNnpOBSJY8nvsu6FFGYe_3CnA_D0IPKSQU6AJI4stKnQVot3ckPCVFiiojBIqWujwq9VfTPuPhB3iW8gn0IIgbXjxielCM3BAb3O]

- BOC Sciences. CAS 649698-93-1 Potassium 2-Iodobenzenesulfonate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtNj0M9T-i5-xhPcWq0jdpkd1AXXjk7KcuIHKy1FmEnZHpxGm1Au8i8FK1thLBtzsXzpzMX2-PcnfCT8Fb2B2MDMkWzeQaREJpuEh0yRzy1G0PoY-mDggB7pUlZsciP2UK7i044hnF8ebXlnQCN2l3Gki4TWtUjN57XD9KOEpd3jw-s7l8hyQK7StjElwxyPblTXndaX0b8Qm1qs8FZKLwCL8=]

- ChemScene. 649698-93-1 | Potassium 2-iodobenzenesulfonate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQQI-heuC3OYBxI7iTnocoyfW-Jwac-hdBtL1gr6qDwUH5-vrpuQTZEe193t_9a9lD2z_BUn35DKJ0TgatpqQOV_9P52DofcDqdOoRZkOTEWV0IAj1h4HwuW13NVIW53J8if4E]

Sources

thermal decomposition analysis of potassium 2-iodobenzenesulfonate

An In-depth Technical Guide to the Thermal Decomposition Analysis of Potassium 2-Iodobenzenesulfonate

Abstract

This technical guide provides a comprehensive framework for the investigation of the thermal stability and decomposition pathway of potassium 2-iodobenzenesulfonate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard protocol, offering a deep dive into the causality behind experimental design and data interpretation. We will establish a robust, self-validating methodology for Thermogravimetric Analysis (TGA), propose a scientifically grounded hypothesis for the decomposition mechanism, and provide the tools to interpret the resulting data with confidence. This guide is built upon the pillars of expertise, trustworthiness, and authoritative scientific grounding to ensure the integrity of your analytical outcomes.

Introduction: The Significance of Potassium 2-Iodobenzenesulfonate

Potassium 2-iodobenzenesulfonate (C₆H₄IKO₃S, MW: 322.16 g/mol ) is an organosulfur compound whose utility in chemical synthesis and pharmaceutical development is noteworthy.[1][2] As with many complex organic salts, understanding its thermal stability is paramount for safe handling, storage, processing, and for predicting its behavior in various applications, particularly those involving elevated temperatures. Thermal decomposition analysis provides critical data on the material's stability threshold, the nature of its degradation, and the composition of its residues.

A key structural feature to consider is the potential for this compound to exist as a monohydrate (K⁺·C₆H₄IO₃S⁻·H₂O), which incorporates a water molecule into its crystal lattice.[3] The presence of hydration water is a critical factor in thermal analysis, as its loss represents the first mass change event upon heating and must be accounted for in subsequent mechanistic interpretations. This guide will proceed with the assumption of the monohydrate form, providing a more comprehensive analytical pathway.

Foundational Principles: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] A sample is placed on a high-precision balance within a furnace, and its mass is continuously monitored as the temperature is increased, typically at a linear rate (dynamic thermogravimetry). The resulting plot of mass versus temperature, known as a thermogram, provides quantitative information on physical and chemical phenomena involving mass change, such as dehydration, decomposition, and oxidation.[5]

The first derivative of the thermogram (DTG curve) plots the rate of mass change against temperature. Peaks on the DTG curve correspond to the points of the fastest mass loss, making it invaluable for identifying the onset temperature of decomposition and separating overlapping thermal events.

Experimental Design: A Self-Validating Protocol for TGA

The following protocol is designed to be a self-validating system. The causality for each parameter selection is explained to empower the analyst to adapt the methodology as needed while maintaining data integrity.

Instrumentation and Consumables

-

Instrument: A calibrated Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or equivalent).

-

Crucibles: Alumina (Al₂O₃) crucibles (70-150 µL) are recommended due to their high thermal stability and inertness.[6]

-

Purge Gas: High-purity nitrogen (99.999%) is essential to provide an inert atmosphere, preventing oxidative side reactions and allowing for the study of the inherent thermal decomposition pathway.

Sample Preparation

-

Initial State Characterization: Before analysis, confirm the hydration state of the potassium 2-iodobenzenesulfonate sample, if unknown, using a complementary technique like Karl Fischer titration.

-

Sample Mass: Use a sample mass of 5–10 mg. This range is sufficient to ensure a detectable mass loss signal while minimizing thermal gradients within the sample that could obscure subtle transitions.[6]

-

Crucible Loading: Distribute the sample evenly on the bottom of the crucible to ensure uniform heating. Avoid creating a thick pile, which can impede the escape of gaseous decomposition products.

TGA Experimental Workflow

The diagram below outlines the logical flow of the TGA experiment, from initial setup to data acquisition.

Caption: Experimental workflow for TGA analysis.

TGA Method Parameters

A multi-step dynamic method is proposed to isolate distinct thermal events effectively.

| Parameter | Value | Rationale |

| Purge Gas | Nitrogen | To create an inert atmosphere, preventing oxidation of the sample and ensuring the observed mass loss is due to thermal decomposition alone. |

| Flow Rate | 50 mL/min | To efficiently remove gaseous decomposition products from the sample area without causing sample disturbance or excessive cooling.[6] |

| Initial Temperature | 30 °C | A starting point well below any expected thermal events to establish a stable initial mass baseline. |

| Heating Segment 1 | Ramp 10 °C/min to 150 °C | A moderate heating rate to clearly resolve the dehydration step without kinetic interference.[7] |

| Isothermal Segment 1 | Hold at 150 °C for 15 min | To ensure the complete removal of all hydration and adsorbed water, providing a stable baseline of the anhydrous salt for subsequent decomposition analysis.[7] |

| Heating Segment 2 | Ramp 10 °C/min to 800 °C | Continues the analysis through the expected decomposition range for organic salts and aryl sulfonates.[8] The 10 °C/min rate balances resolution and experiment time. |

| Final Temperature | 800 °C | Sufficiently high to ensure complete decomposition of the organic moiety and observe the formation of a stable inorganic residue. |

Hypothesized Decomposition Pathway and Data Interpretation

Based on the chemical structure of potassium 2-iodobenzenesulfonate monohydrate and established decomposition patterns of related compounds, a multi-stage thermal decomposition pathway is proposed. The TGA results will serve to validate or refute this hypothesis.

Caption: Hypothesized thermal decomposition pathway.

Interpretation of TGA/DTG Curves

-

Step 1: Dehydration (Expected ~30-150 °C)

-

Observation: The first mass loss event will correspond to the removal of the water of hydration.

-

Validation: The observed mass loss percentage should closely match the theoretical percentage of water in the monohydrate (5.59%). A significant deviation might suggest a different hydration state or the presence of adsorbed moisture.

-

-

Step 2: Desulfonation (Expected >250 °C)

-

Observation: Following a stable plateau for the anhydrous salt, a significant mass loss is anticipated. This is likely due to the cleavage of the C-S bond and the evolution of sulfur dioxide (SO₂) or sulfur trioxide (SO₃). The thermal stability of aryl sulfonates can be high, often exceeding 230 °C.[8][9] The C-S bond is typically weaker than the C-I or C-C bonds in the aromatic ring.

-

Validation: The mass loss for this step can be calculated. Loss of SO₃ corresponds to a 24.8% mass loss relative to the anhydrous salt, while loss of SO₂ corresponds to 19.9%. Evolved gas analysis (TGA-MS or TGA-IR) would be required for definitive identification.

-

-

Step 3: Decomposition of the Organic Moiety (Higher Temperatures)

-

Observation: Subsequent mass loss events at higher temperatures will be due to the cleavage of the C-I bond and the breakdown of the aromatic ring. The decomposition of iodo-aromatics can proceed via radical mechanisms.[10]

-

Validation: This stage may be complex, with multiple overlapping steps visible on the DTG curve. The total mass loss from all organic components will be compared to the theoretical value.

-

-

Step 4: Final Residue

-

Observation: The analysis should conclude with a stable mass plateau corresponding to a thermally stable inorganic potassium salt.

-

Validation: The final residue mass can help identify its composition. For example, if the final residue is potassium sulfide (K₂S), the theoretical residual mass would be 17.1% of the initial monohydrate mass. If it is potassium sulfate (K₂SO₄), the residual mass would be 26.9%. Analysis of the residue by techniques like X-ray Diffraction (XRD) can confirm its identity.

-

Conclusion and Further Steps

This guide outlines a comprehensive and scientifically rigorous approach to analyzing the thermal decomposition of potassium 2-iodobenzenesulfonate. By following the proposed experimental protocol and using the hypothesized decomposition pathway as an interpretive framework, researchers can obtain high-quality, reliable data on the material's thermal properties.

For a more profound mechanistic understanding, coupling the TGA to a mass spectrometer (TGA-MS) or an infrared spectrometer (TGA-IR) is highly recommended. These hyphenated techniques allow for the real-time identification of the gaseous products evolved during each decomposition step, providing direct evidence to confirm the proposed reaction pathway.

References

- CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google P

- Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024, March 23). (URL: )

- Thermogravimetric Analysis. (n.d.). (URL: )

- Thermogravimetric analysis (TGA) - INFINITIA Industrial Consulting. (2024, October 23). (URL: )

- Study of mechanisms responsible for foaming-agent loss in porous media at high-temperature conditions. (2022). Revista Facultad de Ingeniería Universidad de Antioquia, (102), 62-76. (URL: )

- Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. (n.d.). (URL: )

- Koch, P., Ciuffarin, E., & Fava, A. (1970). Thermal disproportionation of aryl arenethiolsulfinates. Kinetics and mechanism. Journal of the American Chemical Society. (URL: )

- Thermal analysis of sulfonated polymers tested as polymer electrolyte membrane for PEM fuel cells - ResearchG

- Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC. (2025, October 17). (URL: )

- The principle of thermogravimetric analysis and its applic

- Thermal decomposition kinetics of potassium iodate | Request PDF - ResearchG

- 649698-93-1 | Potassium 2-iodobenzenesulfon

- Potassium 2-iodobenzenesulfonate monohydr

- Potassium 2-iodo-5-methylbenzenesulfonate 1093215-92-9 - Sigma-Aldrich. (n.d.). (URL: )

- The thermal decomposition of potassium and sodium-pyrosulf

- Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC. (2023, September 21). (URL: )

- The thermal decomposition of potassium and sodium-pyrosulfate | Semantic Scholar. (1969, May 1). (URL: )

- 649698-93-1|Potassium 2-iodobenzenesulfon

Sources

- 1. chemscene.com [chemscene.com]

- 2. 649698-93-1|Potassium 2-iodobenzenesulfonate|BLD Pharm [bldpharm.com]

- 3. Potassium 2-iodobenzenesulfonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Thermogravimetric analysis (TGA) [infinitiaresearch.com]

- 6. epfl.ch [epfl.ch]

- 7. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of mechanisms responsible for foaming-agent loss in porous media at high-temperature conditions [redalyc.org]

- 9. CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google Patents [patents.google.com]

- 10. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

reactivity profile of the carbon-iodine bond in potassium 2-iodobenzenesulfonate

An In-Depth Technical Guide to the Reactivity Profile of the Carbon-Iodine Bond in Potassium 2-Iodobenzenesulfonate

Abstract

Potassium 2-iodobenzenesulfonate is a versatile and highly functionalized aromatic building block of significant interest to the pharmaceutical and materials science sectors. Its reactivity is dominated by the carbon-iodine (C-I) bond, which serves as a linchpin for a multitude of synthetic transformations. This guide provides a comprehensive analysis of the C-I bond's reactivity profile, grounded in mechanistic principles and field-proven experimental insights. We will explore its behavior in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, with a critical focus on the interplay between the inherent properties of the C-I bond and the unique electronic and steric influences of the ortho-sulfonate group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's full synthetic potential.

Introduction: The Dichotomy of the 2-Iodobenzenesulfonate Structure

The synthetic utility of potassium 2-iodobenzenesulfonate stems from the juxtaposition of two key functional groups on the aromatic ring: the highly reactive iodo substituent and the strongly electron-withdrawing sulfonate group.

-

The Carbon-Iodine Bond: The C-I bond is the longest and weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol.[1] This inherent weakness makes it an excellent electrophilic site for oxidative addition by low-valent transition metals, particularly palladium(0), which is the crucial first step in most cross-coupling reactions.[2][3][4] Furthermore, the iodide ion is an excellent leaving group, a property that also facilitates nucleophilic aromatic substitution pathways.[5]

-

The ortho-Sulfonate Group (-SO₃⁻K⁺): This group profoundly modulates the C-I bond's reactivity through two primary mechanisms:

-

Electronic Effect: The sulfonate group is a powerful electron-withdrawing group (EWG). This deactivates the aromatic ring towards electrophilic aromatic substitution but, critically, activates it towards nucleophilic attack by lowering the electron density of the ring.[6][7] This effect is most pronounced at the ortho and para positions, making the ipso-carbon of the C-I bond highly electrophilic.

-

Steric Hindrance: Its position ortho to the iodine atom introduces significant steric bulk. This can hinder the approach of large nucleophiles or bulky catalyst-ligand complexes, a critical consideration in reaction design.[8][9][10]

-

This guide will dissect how these competing and cooperating factors dictate the outcome of key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in potassium 2-iodobenzenesulfonate is an exemplary substrate for palladium-catalyzed cross-coupling reactions, which form the bedrock of modern C-C and C-N bond formation.[3][4][11] The general mechanism proceeds through a well-established catalytic cycle.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust and widely used C-C bond-forming reactions.[4][12][13] The C-I bond of 2-iodobenzenesulfonate readily undergoes the initial oxidative addition step.

Causality in Experimental Design:

-

Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) is standard. For sterically hindered substrates like this, ligands with a large bite angle (e.g., Xantphos) or bulky, electron-rich phosphines can accelerate the reductive elimination step, which is often rate-limiting.[8][14]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the transmetalation step.[12]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is common. Water is crucial for dissolving the inorganic base and the potassium sulfonate salt, ensuring all reagents are available in the reaction phase.[15]

Data Summary: Typical Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Rationale |

| Aryl Halide | Potassium 2-iodobenzenesulfonate | Highly reactive C-I bond for oxidative addition. |

| Boronic Acid | Aryl- or Vinyl-B(OH)₂ | Readily available, stable, and low toxicity coupling partner.[12] |

| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pre-activated Pd(0) source ensures reliable initiation. |

| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Activates boronic acid for transmetalation; moderate strength. |

| Solvent | Dioxane/H₂O (4:1) | Solubilizes both organic and inorganic components. |

| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers. |

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reagent Preparation: To a flame-dried Schlenk flask, add potassium 2-iodobenzenesulfonate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Inerting the System: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add degassed dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture to form a suspension.

-

Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Note: The product, potassium 2-phenylbenzenesulfonate, will have significant water solubility. Salting out or using a more polar extraction solvent may be necessary.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] This reaction is distinguished by its use of a dual-catalyst system.

Causality in Experimental Design:

-

Dual-Catalyst System: A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[17][18] This intermediate is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the terminal alkyne and as a solvent.

-

Anaerobic Conditions: The reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction. Rigorous degassing and maintenance of an inert atmosphere are paramount.

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Protocol 2: Sonogashira Coupling with Phenylacetylene

-

Reagent Preparation: To a flame-dried Schlenk flask, add potassium 2-iodobenzenesulfonate (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%).

-

Inerting the System: Seal the flask and thoroughly purge with argon.

-

Solvent and Reagent Addition: Add degassed triethylamine (10 mL) followed by phenylacetylene (1.1 mmol).

-

Reaction: Stir the mixture at 60 °C until the starting material is consumed (as monitored by TLC).

-

Workup: Cool the reaction, filter through a pad of celite to remove the catalyst and copper salts, and rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a minimal amount of water and acidify with 1M HCl to precipitate the sulfonic acid product, or purify the potassium salt directly via reverse-phase chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[19][20][21] The reaction is highly dependent on the choice of ligand and base.

Causality in Experimental Design:

-

Ligands: The reductive elimination step to form the C-N bond is often challenging. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are crucial.[21] They promote the formation of a three-coordinate Pd-amido intermediate, which undergoes faster reductive elimination, and also stabilize the Pd(0) catalyst.[19]

-